Cas no 887890-51-9 (N-(4-ethoxyphenyl)-3-(4-phenylbutanamido)-1-benzofuran-2-carboxamide)

N-(4-ethoxyphenyl)-3-(4-phenylbutanamido)-1-benzofuran-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-(4-ethoxyphenyl)-3-(4-phenylbutanamido)-1-benzofuran-2-carboxamide
- N-(4-ethoxyphenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide
- 2-Benzofurancarboxamide, N-(4-ethoxyphenyl)-3-[(1-oxo-4-phenylbutyl)amino]-
- AB00671564-01
- 887890-51-9
- AKOS024594370
- F0666-0974
- N-(4-ethoxyphenyl)-3-(4-phenylbutanoylamino)-1-benzofuran-2-carboxamide
-
- インチ: 1S/C27H26N2O4/c1-2-32-21-17-15-20(16-18-21)28-27(31)26-25(22-12-6-7-13-23(22)33-26)29-24(30)14-8-11-19-9-4-3-5-10-19/h3-7,9-10,12-13,15-18H,2,8,11,14H2,1H3,(H,28,31)(H,29,30)
- InChIKey: BBNJOSBIWZEARO-UHFFFAOYSA-N
- ほほえんだ: O1C2=CC=CC=C2C(NC(=O)CCCC2=CC=CC=C2)=C1C(NC1=CC=C(OCC)C=C1)=O
計算された属性
- せいみつぶんしりょう: 442.18925731g/mol
- どういたいしつりょう: 442.18925731g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 33
- 回転可能化学結合数: 9
- 複雑さ: 628
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.8
- トポロジー分子極性表面積: 80.6Ų
N-(4-ethoxyphenyl)-3-(4-phenylbutanamido)-1-benzofuran-2-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0666-0974-4mg |
N-(4-ethoxyphenyl)-3-(4-phenylbutanamido)-1-benzofuran-2-carboxamide |
887890-51-9 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0666-0974-2μmol |
N-(4-ethoxyphenyl)-3-(4-phenylbutanamido)-1-benzofuran-2-carboxamide |
887890-51-9 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0666-0974-20μmol |
N-(4-ethoxyphenyl)-3-(4-phenylbutanamido)-1-benzofuran-2-carboxamide |
887890-51-9 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0666-0974-20mg |
N-(4-ethoxyphenyl)-3-(4-phenylbutanamido)-1-benzofuran-2-carboxamide |
887890-51-9 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0666-0974-5μmol |
N-(4-ethoxyphenyl)-3-(4-phenylbutanamido)-1-benzofuran-2-carboxamide |
887890-51-9 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0666-0974-30mg |
N-(4-ethoxyphenyl)-3-(4-phenylbutanamido)-1-benzofuran-2-carboxamide |
887890-51-9 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0666-0974-10μmol |
N-(4-ethoxyphenyl)-3-(4-phenylbutanamido)-1-benzofuran-2-carboxamide |
887890-51-9 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0666-0974-2mg |
N-(4-ethoxyphenyl)-3-(4-phenylbutanamido)-1-benzofuran-2-carboxamide |
887890-51-9 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0666-0974-3mg |
N-(4-ethoxyphenyl)-3-(4-phenylbutanamido)-1-benzofuran-2-carboxamide |
887890-51-9 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0666-0974-10mg |
N-(4-ethoxyphenyl)-3-(4-phenylbutanamido)-1-benzofuran-2-carboxamide |
887890-51-9 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
N-(4-ethoxyphenyl)-3-(4-phenylbutanamido)-1-benzofuran-2-carboxamide 関連文献
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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4. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
N-(4-ethoxyphenyl)-3-(4-phenylbutanamido)-1-benzofuran-2-carboxamideに関する追加情報
Introduction to N-(4-ethoxyphenyl)-3-(4-phenylbutanamido)-1-benzofuran-2-carboxamide (CAS No. 887890-51-9)
N-(4-ethoxyphenyl)-3-(4-phenylbutanamido)-1-benzofuran-2-carboxamide, identified by its CAS number 887890-51-9, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules known for their structural complexity and potential biological activity, making it a subject of extensive study in academic and industrial settings.
The molecular structure of N-(4-ethoxyphenyl)-3-(4-phenylbutanamido)-1-benzofuran-2-carboxamide is characterized by its benzofuran core, which is a fused heterocyclic system consisting of a benzene ring and a furan ring. This particular arrangement imparts unique electronic and steric properties to the molecule, which are critical for its interactions with biological targets. The presence of multiple functional groups, including an amide linkage and an ethoxy substituent, further enhances its potential as a pharmacophore.
In recent years, there has been a growing interest in exploring the therapeutic potential of molecules that incorporate benzofuran scaffolds. Benzofuran derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific arrangement of functional groups in N-(4-ethoxyphenyl)-3-(4-phenylbutanamido)-1-benzofuran-2-carboxamide makes it a promising candidate for further investigation in these areas.
The amide group in the molecule plays a crucial role in mediating interactions with biological targets. Amides are known for their ability to form hydrogen bonds, which can be essential for binding to proteins and enzymes. The presence of the 4-phenylbutanamido moiety suggests that this compound may interact with targets in a manner similar to other amide-based drugs. This feature has been exploited in the development of various therapeutic agents, where the precise positioning of the amide group is critical for efficacy.
The ethoxy substituent on the 4-ethoxyphenyl ring adds another layer of complexity to the molecule. Ethoxy groups are often used in drug design to modulate solubility, metabolic stability, and binding affinity. In N-(4-ethoxyphenyl)-3-(4-phenylbutanamido)-1-benzofuran-2-carboxamide, the ethoxy group may influence the molecule's overall pharmacokinetic properties, potentially enhancing its bioavailability or prolonging its half-life in vivo.
The synthesis of N-(4-ethoxyphenyl)-3-(4-phenylbutanamido)-1-benzofuran-2-carboxamide represents a significant achievement in organic chemistry. The multi-step synthesis involves careful control of reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and selective functional group transformations, have been employed to construct the complex molecular framework. These synthetic strategies highlight the importance of modern chemical methodologies in developing novel pharmaceuticals.
In terms of biological activity, preliminary studies on N-(4-ethoxyphenyl)-3-(4-phenylbutanamido)-1-benzofuran-2-carboxamide have shown promising results. In vitro assays have indicated potential activity against certain cancer cell lines, suggesting that this compound may have therapeutic applications in oncology. Additionally, its structural features suggest that it might interact with enzymes involved in inflammatory pathways, making it a candidate for treating inflammatory diseases.
The benzofuran core is particularly interesting from a medicinal chemistry perspective due to its ability to mimic natural products and bioactive molecules. Many natural compounds exhibit significant biological activity due to their unique structural motifs, and benzofuran derivatives are no exception. By leveraging these natural templates, researchers aim to develop new drugs with improved efficacy and reduced side effects.
The development of N-(4-ethoxyphenyl)-3-(4-phenylbutanamido)-1-benzofuran-2-carboxamide also underscores the importance of computational chemistry in modern drug discovery. Molecular modeling techniques have been used to predict how this compound might interact with biological targets at the atomic level. These predictions guide experimental efforts and help optimize the molecule's properties for better therapeutic outcomes.
Further research is needed to fully elucidate the pharmacological profile of N-(4-ethoxyphenyl)-3-(4-phenylbutanamido)-1-benzofuran-2-carboxamide. In vivo studies will be essential to assess its efficacy and safety in animal models before considering human trials. Additionally, detailed mechanistic studies will help understand how this compound exerts its effects at the molecular level.
The growing body of evidence supporting the therapeutic potential of benzofuran derivatives makes N-(4-ethoxyphenyl-)
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